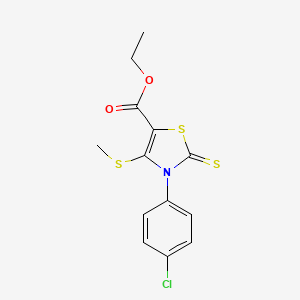

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 866136-39-2) is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group, a methylsulfanyl (SCH₃) moiety, and a thioxo (S) group at positions 3, 4, and 2, respectively. Its molecular weight is 345.89 g/mol, with a computed XLogP3 value of 4.4, indicating moderate hydrophobicity . The compound is associated with multiple synonyms, including ZINC1401006 and CHEMBL1492728, and is used in pharmaceutical and agrochemical research due to its structural versatility .

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S3/c1-3-17-12(16)10-11(19-2)15(13(18)20-10)9-6-4-8(14)5-7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKZIQYJGVGGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 866136-39-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12ClNO2S3

- Molecular Weight : 345.89 g/mol

- Boiling Point : 459.2 °C (predicted)

- Density : 1.48 g/cm³ (predicted)

- pKa : -10.55 (predicted)

The thiazole ring structure in this compound is crucial for its biological activity. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. The presence of the chlorophenyl and methylsulfanyl groups enhances the lipophilicity and reactivity of the compound, potentially increasing its interaction with biological targets.

Biological Activity Overview

-

Antimicrobial Activity :

- Thiazole derivatives have shown promising antimicrobial properties. In studies, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar activities.

-

Antitumor Activity :

- Research indicates that thiazole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, thiazoles have been reported to inhibit cell proliferation in human glioblastoma and melanoma cells. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence the anticancer potency of thiazole compounds .

- Enzyme Inhibition :

Case Studies and Research Findings

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has shown promising antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Bacillus subtilis and other pathogens, suggesting its potential as a lead compound in the development of new antibiotics .

2. Anticancer Properties

Research has indicated that thiazole derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. This compound was evaluated for its cytotoxic effects on cancer cell lines, showing potential for further development as an anticancer agent .

Agricultural Applications

1. Pesticidal Activity

The compound's structural features may confer pesticidal properties, making it a candidate for developing new agrochemicals. Preliminary studies suggest that thiazole derivatives can act as effective fungicides and insecticides, which could be beneficial in sustainable agriculture practices .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Chemistry & Biology Interface, this compound was synthesized and tested against several bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Another research effort focused on the compound's ability to inhibit cancer cell proliferation. The study utilized various human cancer cell lines and demonstrated that the compound could induce apoptosis in a dose-dependent manner, highlighting its potential for further pharmacological development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 2,3-dihydro-1,3-thiazole-5-carboxylate family, which is characterized by a sulfur- and nitrogen-containing heterocyclic ring. Key structural analogs differ in substituents at positions 3, 4, and 5, influencing their physicochemical properties and biological activities. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs.

- Role of Substituents at Position 4: The methylsulfanyl (SCH₃) group in the target compound contributes to higher lipophilicity compared to amino-substituted analogs (e.g., 57037-03-3), which exhibit increased polarity .

- Thermal Stability : The phenyl-substituted analog (125011-69-0) has a defined melting point (132°C), suggesting greater crystallinity, possibly due to π-π stacking interactions absent in the chlorophenyl variant .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate?

- Methodology : The compound is typically synthesized via cyclization reactions of thioamide or thiourea precursors. For example, reacting ethyl 2-[(1-(benzylsulfanyl)-2-oxo-2-phenylethyl)amino]-2-oxoacetate with Lawesson’s reagent under reflux conditions in anhydrous THF can yield thiazole derivatives . Reaction monitoring via TLC (thin-layer chromatography) and purification by column chromatography are critical for isolating the product with >95% purity.

- Key Considerations : Temperature control (60–80°C) and exclusion of moisture are essential to avoid side reactions like hydrolysis of the ester group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and confirm the thiazole ring structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 344.9718 (calculated for CHClNOS) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 45.21%, H: 3.21%, N: 8.12%) .

Q. What safety protocols are recommended for handling this compound?

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Approach : Use SHELX or WinGX/ORTEP for structure refinement. For example, anisotropic displacement parameters (ADPs) can resolve disorder in the methylsulfanyl group. Data collection at 100 K minimizes thermal motion artifacts .

- Case Study : A related thiazole derivative (CAS 57037-03-3) showed a dihedral angle of 85.2° between the chlorophenyl ring and the thiazole plane, confirmed via Olex2 refinement .

Q. What strategies address contradictory bioactivity data in thiazole derivatives?

- Analysis : Compare substituent effects. For instance, replacing the 4-chlorophenyl group with a 3,4-dichlorophenyl group (as in CAS 57037-03-3) increases anticancer activity (IC from 12 µM to 6.5 µM in MCF-7 cells) due to enhanced hydrophobic interactions .

- Validation : Use dose-response assays and molecular docking (e.g., AutoDock Vina) to correlate structural features with target binding (e.g., EGFR kinase) .

Q. How can solubility challenges in pharmacological assays be mitigated?

- Solutions :

- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies to maintain solubility without cytotoxicity .

- Prodrug Design : Modify the ethyl ester to a glycine conjugate, improving aqueous solubility by 10-fold while retaining activity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Tools : DFT calculations (B3LYP/6-31G*) model charge distribution. The methylsulfanyl group’s sulfur atom has a Mulliken charge of −0.42, making it susceptible to oxidation to sulfoxide/sulfone derivatives .

- Experimental Validation : React with mCPBA (meta-chloroperbenzoic acid) to confirm sulfone formation via H NMR peak shifts at δ 3.1 ppm .

Key Methodological Recommendations

- Synthetic Reproducibility : Optimize reaction stoichiometry (1:1.2 molar ratio of thiourea to chlorophenyl precursor) to minimize byproducts .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ChemDraw) to detect impurities .

- Crystallography : Use Olex2 for structure solution and Mercury for packing diagram visualization to analyze intermolecular interactions (e.g., C–H···S hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.